Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by its complex structure, which includes two butyl groups and two methyl groups attached to a decamethylene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester typically involves multicomponent reactions. One common method includes the condensation of nicotinic acid with butyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors and enzymes involved in metabolic processes. This interaction can lead to changes in cellular functions and biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinic acid derivatives, such as:
- Nicotinic acid, 2-butyl-2-methyldecamethylene ester
- Nicotinic acid, 2,9-dibutyl-2,9-dimethylhexamethylene ester
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyloctamethylene ester .
Uniqueness
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is unique due to its specific structural features, which include the presence of two butyl and two methyl groups attached to a decamethylene chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
85018-74-2 |
---|---|
Molecular Formula |
C32H48N2O4 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
[2-butyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)tridecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H48N2O4/c1-5-7-17-31(3,25-37-29(35)27-15-13-21-33-23-27)19-11-9-10-12-20-32(4,18-8-6-2)26-38-30(36)28-16-14-22-34-24-28/h13-16,21-24H,5-12,17-20,25-26H2,1-4H3 |
InChI Key |
YEJCYWKMGMZXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCCCCCC(C)(CCCC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.